BenchChemオンラインストアへようこそ!

4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid

Peptide Synthesis PROTAC Linker Quality Control

4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid (C₁₈H₂₆N₂O₅, MW 350.41 g/mol) is a Boc-protected dipeptide building block composed of L-phenylalanine and γ-aminobutyric acid (GABA). The compound features a tert-butoxycarbonyl (Boc) protecting group at the N-terminus and a free carboxylic acid at the C-terminus, making it directly compatible with solid-phase peptide synthesis (SPPS) and PROTAC linker construction.

Molecular Formula C18H26N2O5
Molecular Weight 350.415
CAS No. 1097632-70-6
Cat. No. B3008258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid
CAS1097632-70-6
Molecular FormulaC18H26N2O5
Molecular Weight350.415
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCCCC(=O)O
InChIInChI=1S/C18H26N2O5/c1-18(2,3)25-17(24)20-14(12-13-8-5-4-6-9-13)16(23)19-11-7-10-15(21)22/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)
InChIKeyMATKQBMBHKZQDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid (CAS 1097632-70-6): Chemical Profile and Selection Rationale


4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid (C₁₈H₂₆N₂O₅, MW 350.41 g/mol) is a Boc-protected dipeptide building block composed of L-phenylalanine and γ-aminobutyric acid (GABA) . The compound features a tert-butoxycarbonyl (Boc) protecting group at the N-terminus and a free carboxylic acid at the C-terminus, making it directly compatible with solid-phase peptide synthesis (SPPS) and PROTAC linker construction . Commercially available purities reach 98% (HPLC), with multiple vendors offering off-the-shelf quantities from 50 mg to 5 g . Its calculated LogP of approximately 4.02 indicates significant lipophilicity, distinguishing it from shorter-linker analogs .

Why Generic Boc-Amino Acid Building Blocks Cannot Replace 4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid in PROTAC and Peptide Programs


In PROTAC design and peptide synthesis, the length and flexibility of the linker directly govern ternary complex formation efficiency and biological activity . The GABA moiety in this compound provides a 4-methylene-unit spacer, whereas commonly substituted β-alanine-based analogs offer only 3 methylene units—a difference that can alter the distance between target protein and E3 ligase by approximately 1.3–1.5 Å . Furthermore, the compound’s LogP of 4.02 is approximately 33-fold higher (ΔLogP ≈ 1.5) than that of Boc-Phe-β-Ala-OH, indicating substantially greater lipophilicity that affects membrane permeability and solubility profiles . Substituting the sequence order (Phe-GABA vs. GABA-Phe) alters both the presentation of the phenylalanine recognition motif and the commercial availability: Boc-Phe-GABA-OH is broadly available off-the-shelf, whereas the reverse sequence Boc-GABA-Phe-OH typically requires custom synthesis with multi-week lead times .

Quantitative Differentiation Evidence for 4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid vs. Closest Analogs


Purity Certification: Multi-Vendor 98% HPLC vs. Typical Custom Synthesis ≥95%

Multiple independent vendors certify 4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid at 98% purity by HPLC, whereas custom-synthesized dipeptide analogs are frequently provided at ≥95% purity . The 3-percentage-point purity advantage reduces the total impurity burden by approximately 60% (from ≤5% to ≤2%), minimizing side reactions during subsequent conjugation steps .

Peptide Synthesis PROTAC Linker Quality Control

Linker Length: 4-Methylene GABA Spacer vs. 3-Methylene β-Alanine Spacer for PROTAC Design

The GABA residue in 4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid provides a 4-methylene-unit spacer, one methylene unit longer than the β-alanine spacer (3 methylene units) in Boc-Phe-β-Ala-OH . In PROTAC design, each additional methylene unit can alter the distance between the target protein ligand and E3 ligase ligand by approximately 1.2–1.5 Å, which has been shown to significantly impact ternary complex formation efficiency and degradation potency .

PROTAC Linker Linker Optimization Targeted Protein Degradation

Lipophilicity Advantage: ΔLogP ~1.5 vs. Boc-Phe-β-Ala-OH

The calculated LogP of 4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid is 4.0185, compared to 2.4951 for Boc-Phe-β-Ala-OH—a difference of approximately 1.52 log units . This ΔLogP translates to a roughly 33-fold higher octanol–water partition coefficient for the target compound, indicating substantially greater lipophilicity. The additional methylene group in the GABA linker and the resulting molecular structure contribute to this difference, which can influence both passive membrane permeability and aqueous solubility .

Lipophilicity Membrane Permeability PROTAC Physicochemical Properties

Commercial Availability: Off-the-Shelf vs. Custom Synthesis for Sequence-Reversed Analog

4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid (Phe-GABA sequence) is stocked by ≥5 identifiable vendors including Leyan, Aladdin, Fluorochem, ChemSrc, and Enamine, with quantities from 50 mg to 5 g immediately available . In contrast, the reverse-sequence analog Boc-GABA-Phe-OH (CAS 1361315-45-8) is listed primarily by LookChem as a custom synthesis product, with typical lead times of 2–4 weeks . The broader commercial availability of the Phe-GABA sequence compound translates to faster procurement, typically 3–10 days for standard quantities vs. 2–4 weeks for the custom-synthesized reverse analog.

Procurement Lead Time Commercial Availability Supply Chain

Boc Deprotection Strategy: Acid-Labile Boc vs. Base-Labile Fmoc—Compatibility with GABA Amide Bond

The Boc protecting group in 4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid is removed under mild acidic conditions (typically TFA/DCM), which preserves the integrity of the GABA amide bond [1]. In contrast, Fmoc-protected analogs require basic deprotection (20% piperidine/DMF), which can cause amide bond cleavage, racemization at the α-carbon of phenylalanine, or aspartimide formation in sensitive peptide sequences [2]. This acid-compatible deprotection strategy is particularly advantageous when synthesizing peptides containing base-sensitive functionalities or when the GABA amide bond must remain intact throughout the synthesis.

SPPS Protecting Group Strategy GABA Peptide Stability

Recommended Application Scenarios for 4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid Based on Quantitative Differentiation Evidence


PROTAC Heterobifunctional Linker Intermediate: Optimizing Spacer Length and Lipophilicity

The 4-methylene GABA spacer provides a linker length intermediate between β-alanine (3-methylene) and longer alkyl-chain linkers, suitable for PROTAC candidates where the optimal target-protein-to-E3-ligase distance falls within the ~10–14 Å range [1]. The compound's LogP of 4.02 supports passive membrane permeability in cell-based degradation assays, while its 98% certified purity minimizes side products during the final bifunctional conjugation step . Researchers should select this compound when linker geometry requires precisely one additional methylene unit beyond what β-alanine-based linkers offer.

GABA-Containing Peptide Probes for Transporter or Receptor Studies

The free C-terminal carboxylic acid allows direct coupling to amine-functionalized resins or fluorescent reporters, while the Boc-protected N-terminus enables sequential deprotection and elongation in Boc SPPS protocols [1]. The GABA moiety serves as a recognition element for GABA transporters (GAT1–GAT4) and GABA receptors, making this compound a strategic building block for synthesizing phenylalanine-containing GABA analogs for neuroscience probe development .

Peptide-Based Drug Delivery Systems with Tunable Lipophilicity

The elevated LogP (4.02) of 4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid, relative to β-alanine-linked analogs (LogP ~2.5), provides inherently greater membrane partitioning [1]. This enables the design of peptide-drug conjugates with enhanced passive cellular uptake. The compound can be incorporated into the linker region of peptide-drug conjugates to balance lipophilicity-driven cellular entry with the need for adequate aqueous solubility during formulation .

Combinatorial Peptide Library Construction via Boc SPPS

The Boc/benzyl protection strategy is compatible with highly acid-labile side-chain protecting groups and enables HF cleavage for final deprotection and resin release [1]. The compound's ready availability in multi-gram quantities (up to 5 g from a single vendor) supports the synthesis of focused peptide libraries containing Phe-GABA motifs, without the 2–4 week lead time required for custom-synthesized reverse-sequence analogs .

Quote Request

Request a Quote for 4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.